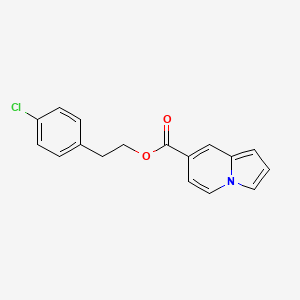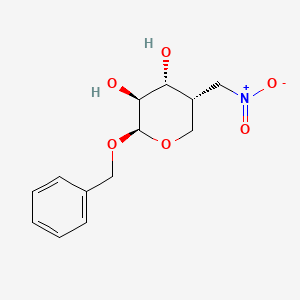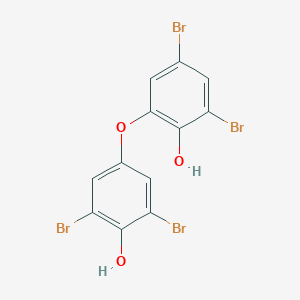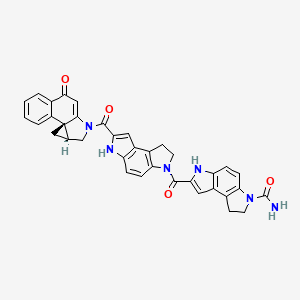
4-Chlorophenethyl indolizine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenethyl indolizine-7-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of the 4-chlorophenethyl group and the carboxylate moiety in this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Classical methodologies such as the Scholtz or Chichibabin reactions are often employed for the synthesis of indolizines . These reactions involve the cyclization of pyridine or pyrrole derivatives under specific conditions. Industrial production methods may utilize transition metal-catalyzed reactions or oxidative coupling approaches to achieve higher yields and selectivity .
Chemical Reactions Analysis
4-Chlorophenethyl indolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The presence of the 4-chlorophenethyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: Transition metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the indolizine ring.
Scientific Research Applications
4-Chlorophenethyl indolizine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chlorophenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chlorophenethyl indolizine-7-carboxylate can be compared with other indolizine derivatives, such as:
Indolizine-3-carboxylate: Known for its anticancer properties.
Indolizine-2-carboxylate: Studied for its antimicrobial activity.
4-Methylindolizine-7-carboxylate: Investigated for its anti-inflammatory effects.
The unique combination of the 4-chlorophenethyl group and the carboxylate moiety in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and chemical reactivity.
Properties
Molecular Formula |
C17H14ClNO2 |
|---|---|
Molecular Weight |
299.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)ethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C17H14ClNO2/c18-15-5-3-13(4-6-15)8-11-21-17(20)14-7-10-19-9-1-2-16(19)12-14/h1-7,9-10,12H,8,11H2 |
InChI Key |
GIFVTGNVTNZTRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)C(=O)OCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)

![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)


![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)

![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)
![(Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide](/img/structure/B11829513.png)
![Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate](/img/structure/B11829522.png)


![3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11829530.png)

